N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide
Overview
Description
N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide is an organic compound that features a bromophenyl group and a pyrazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide typically involves the following steps:
Formation of 4-(1H-pyrazol-1-yl)benzoic acid: This can be achieved by reacting 4-bromobenzoic acid with hydrazine to form 4-(1H-pyrazol-1-yl)benzoic acid.
Amidation Reaction: The 4-(1H-pyrazol-1-yl)benzoic acid is then reacted with an amine, such as 4-bromoaniline, under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- N-(4-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide
Uniqueness
N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and can be a site for further functionalization through substitution reactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMFTCGXKCGJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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